molecular formula C8H13NO3 B2642691 Ethyl [(cyclopropylmethyl)amino](oxo)acetate CAS No. 1182996-38-8

Ethyl [(cyclopropylmethyl)amino](oxo)acetate

Cat. No.: B2642691
CAS No.: 1182996-38-8
M. Wt: 171.196
InChI Key: VRXCJMOABLQKQP-UHFFFAOYSA-N
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Description

Ethyl (cyclopropylmethyl)aminoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a cyclopropylmethyl group, and an amino group attached to an oxoacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (cyclopropylmethyl)aminoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl oxoacetate with cyclopropylmethylamine under controlled conditions. The reaction typically requires a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of ethyl (cyclopropylmethyl)aminoacetate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (cyclopropylmethyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (e.g., sodium chloride) and amines (e.g., methylamine) are employed.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

    Hydrolysis: Formation of carboxylic acid and alcohol.

Scientific Research Applications

Ethyl (cyclopropylmethyl)aminoacetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of ethyl (cyclopropylmethyl)aminoacetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Ethyl (cyclopropylmethyl)aminoacetate can be compared with other similar compounds such as:

    Ethyl (methyl)aminoacetate: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

    Ethyl (cyclopropylmethyl)aminoacetate: Contains a hydroxyl group instead of an oxo group, leading to different reactivity and applications.

    Methyl (cyclopropylmethyl)aminoacetate: Has a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

Properties

IUPAC Name

ethyl 2-(cyclopropylmethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-6-3-4-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXCJMOABLQKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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